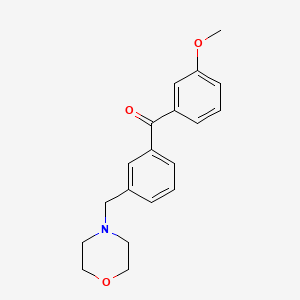

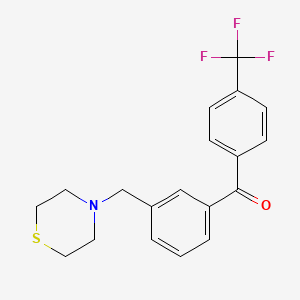

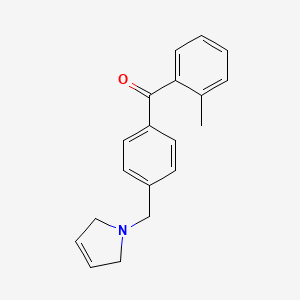

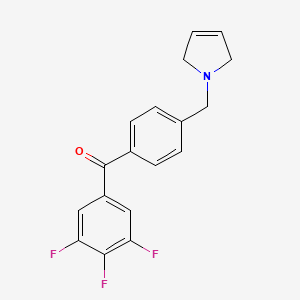

3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural features or reactivity patterns with the compound of interest. For instance, the first paper describes a compound with a thiomorpholinomethyl group attached to a [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one moiety, which indicates the potential for complex heterocyclic systems incorporating the thiomorpholine moiety . The second paper discusses thiobenzophenone derivatives and their reactivity, particularly in the context of cycloadditions with various dipolarophiles . These studies provide insights into the chemical behavior and properties that might be expected for 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone.

Synthesis Analysis

The synthesis of related compounds involves the formation of complex heterocyclic structures. In the first paper, the synthesis of a triazoloquinazolinone derivative with a thiomorpholinomethyl group is achieved, and the structure is confirmed using various spectroscopic techniques . Although the synthesis of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is not detailed, similar synthetic strategies could potentially be applied, such as the use of NMR, FT-IR spectroscopy, and mass spectrometry for structural determination.

Molecular Structure Analysis

The molecular structure of the compound in the first paper is elucidated using X-ray diffraction and DFT calculations, which provide detailed information about the optimized molecular crystal structure and the most stable conformation . These techniques could be used to analyze the molecular structure of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone, predicting its conformation and stability.

Chemical Reactions Analysis

The second paper provides insight into the reactivity of thiobenzophenone derivatives, which are structurally related to the compound of interest. It describes the formation of a thiadiazoline intermediate and its subsequent reaction to generate a nucleophilic 1,3-dipole that undergoes cycloadditions with electrophilic C,C multiple bonds . This suggests that 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone may also participate in similar cycloaddition reactions due to the presence of the thiobenzophenone moiety.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone are not directly reported, the papers provide information on related compounds. The first paper's use of Hirshfeld surface analysis and 2D fingerprinting supports the quantitative analysis of intermolecular interactions in crystals . The second paper's discussion of reactivity models and rate constants for various dipolarophiles provides a basis for understanding the reactivity of the compound of interest . These analyses could inform predictions about the physical and chemical properties of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone, such as its crystalline behavior and reactivity profile.

Aplicaciones Científicas De Investigación

Analytical Methods for Antioxidant Activity

A critical presentation of analytical tests used to determine antioxidant activity highlights the importance of various assays in assessing the kinetics or equilibrium state based on spectrophotometry. These methods are crucial for analyzing the antioxidant capacity of complex samples, potentially applicable to compounds like 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone if investigated for antioxidant properties (Munteanu & Apetrei, 2021).

Environmental Fate and Effects of Organic Compounds

The review on the environmental fate and effects of the lampricide TFM, although not directly related to 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone, sheds light on the importance of understanding the environmental impact of chemical compounds. Such insights could guide research on the ecological implications of various benzophenone derivatives (Hubert, 2003).

CO2 Capture and Conversion

Research into nitrogen-doped porous polymers, like covalent triazine frameworks (CTFs), for CO2 capture highlights a significant area of scientific investigation. The potential for chemical compounds to contribute to CO2 sequestration and conversion into useful products is a critical research domain, which could extend to exploring the capabilities of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone derivatives in similar applications (Mukhtar et al., 2020).

Medicinal Chemistry of Antiestrogens

The search for nonsteroidal antiestrogens for treating hormone-dependent breast tumors highlights the broader pharmaceutical applications of benzophenone derivatives. This research area may encompass compounds like 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone in exploring novel therapeutic agents (Magarian et al., 1994).

Adsorption of Heavy Metals

The review on the use of kaolinite and montmorillonite for heavy metal adsorption from water underlines the significance of adsorbent materials in environmental cleanup. Investigating the adsorptive properties of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone and its derivatives could open new avenues in the removal of toxic metals from aqueous solutions (Bhattacharyya & Gupta, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

[3-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHAJWJPAKFISY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643383 |

Source

|

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone | |

CAS RN |

898763-49-0 |

Source

|

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)

![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)